(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic organic compound characterized by the presence of fluorinated aromatic rings and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Fluorophenoxy Group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable leaving group attached to the azetidine ring.
Attachment of the Trifluoromethylphenyl Group: This can be achieved through cross-coupling reactions such as Suzuki-Miyaura coupling, where a trifluoromethylphenyl boronic acid reacts with a halogenated intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge connecting the azetidine and phenyl rings.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol under suitable conditions.
Substitution: The aromatic rings, especially the fluorophenoxy group, can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products
Oxidation: Products may include ketones or carboxylic acids depending on the extent of oxidation.
Reduction: Alcohols or amines, depending on the specific functional groups reduced.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Biology and Medicine
The compound’s fluorinated groups and azetidine ring suggest potential biological activity, including enzyme inhibition or receptor binding. Research may focus on its use as a lead compound in drug discovery, particularly for conditions where fluorinated drugs have shown efficacy .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation. Its incorporation into polymers or coatings could impart desirable characteristics for various applications .
Mechanism of Action
The mechanism of action for (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone would depend on its specific biological target. Generally, compounds with similar structures may act by binding to active sites of enzymes or receptors, thereby inhibiting their function. The fluorinated groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target protein .
Comparison with Similar Compounds
Similar Compounds
(3-(Trifluoromethyl)phenyl)methanone: Lacks the azetidine and fluorophenoxy groups, potentially resulting in different biological activity.
(4-Fluorophenoxy)methyl azetidine: Similar but without the trifluoromethylphenyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
The combination of the azetidine ring, fluorophenoxy group, and trifluoromethylphenyl moiety in (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone makes it unique. This structure allows for specific interactions in biological systems and provides a versatile scaffold for further chemical modifications .
Properties
IUPAC Name |
[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4NO2/c19-15-4-6-16(7-5-15)25-11-12-9-23(10-12)17(24)13-2-1-3-14(8-13)18(20,21)22/h1-8,12H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSPHIHTVWEZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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